molecular formula C45H49ClN2O2 B606874 Cyanine7.5 carboxylic acid CAS No. 1686147-68-1

Cyanine7.5 carboxylic acid

Cat. No.: B606874
CAS No.: 1686147-68-1
M. Wt: 685.35
InChI Key: NENPZWGBKUDTPW-UHFFFAOYSA-N
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Description

Cyanine7.5 carboxylic acid is a near-infrared fluorescent dye that belongs to the cyanine dye family. This compound is known for its excellent photophysical properties, including high molar extinction coefficient and high fluorescence quantum yield. It is widely used in various scientific research fields, particularly in biomedical imaging and diagnostics, due to its ability to emit light in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 carboxylic acid typically involves the condensation of indole derivatives with reactive intermediates such as aldehydes or ketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain the desired compound with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Cyanine7.5 carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyanine7.5 carboxylic acid has a wide range of applications in scientific research, including:

    Biomedical Imaging: Used as a fluorescent probe for in vivo imaging due to its near-infrared emission, which allows for deep tissue penetration and minimal background interference.

    Diagnostics: Employed in the development of diagnostic assays for detecting various biomolecules, including proteins and nucleic acids.

    Drug Delivery: Utilized in the design of drug delivery systems where the dye serves as a tracking agent to monitor the distribution and release of therapeutic agents.

    Molecular Biology: Applied in techniques such as fluorescence microscopy and flow cytometry for labeling and detecting specific biomolecules

Mechanism of Action

The mechanism of action of Cyanine7.5 carboxylic acid involves its ability to absorb light at a specific wavelength (around 788 nm) and emit light at a longer wavelength (around 808 nm). This property is due to the presence of a polymethine bridge between two nitrogen-containing heterocycles, which allows for efficient electron delocalization and fluorescence. The compound can be conjugated to various biomolecules, enabling it to target specific cellular structures or molecules. This targeting capability is particularly useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Cyanine7.5 carboxylic acid is unique among cyanine dyes due to its near-infrared emission and high fluorescence quantum yield. Similar compounds include:

This compound stands out due to its superior photophysical properties, making it a preferred choice for applications requiring high sensitivity and deep tissue imaging.

Properties

IUPAC Name

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPZWGBKUDTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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